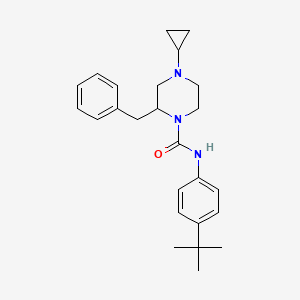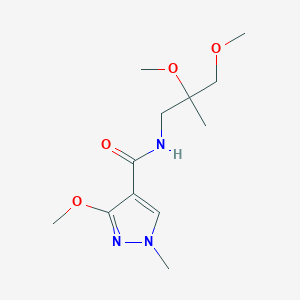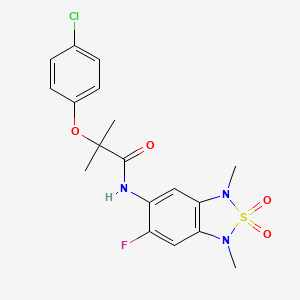
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide (2-BN-4-TBP-4-CPPC) is an organic compound belonging to the class of piperazine derivatives. It is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a starting material for the synthesis of other piperazine derivatives.
作用機序
The exact mechanism of action of 2-BN-4-TBP-4-CPPC is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and behavior. It is also believed to act as an antagonist of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Biochemical and Physiological Effects
2-BN-4-TBP-4-CPPC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and behavior. It has also been shown to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
実験室実験の利点と制限
2-BN-4-TBP-4-CPPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively easy to synthesize and can be readily obtained from commercial sources. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and the yields of the synthesis are often low.
将来の方向性
There are a number of potential future directions for the use of 2-BN-4-TBP-4-CPPC. It could be used as a starting material for the synthesis of new compounds, such as new pharmaceuticals or agrochemicals. It could also be used as a tool for the study of its pharmacological effects, such as its effects on the regulation of mood, emotion, and behavior. Additionally, it could be used to develop new materials, such as polymers and nanoparticles.
合成法
2-BN-4-TBP-4-CPPC can be synthesized through a number of different methods, including the classical one-pot synthesis, the solid-phase synthesis, and the microwave-assisted synthesis. The classical one-pot synthesis involves the reaction of a substituted piperazine with a carboxylic acid in the presence of a base. The solid-phase synthesis involves the use of a solid support, such as a resin, to facilitate the reaction. The microwave-assisted synthesis is a relatively new method that uses microwave radiation to speed up the reaction.
科学的研究の応用
2-BN-4-TBP-4-CPPC has been used in a variety of scientific research applications, including the study of its pharmacological effects, the development of new drugs, and the synthesis of new materials. It has been studied for its potential use in the treatment of certain diseases, such as cancer, diabetes, and cardiovascular diseases. It has also been used in the synthesis of new materials, such as polymers and nanoparticles.
特性
IUPAC Name |
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-25(2,3)20-9-11-21(12-10-20)26-24(29)28-16-15-27(22-13-14-22)18-23(28)17-19-7-5-4-6-8-19/h4-12,22-23H,13-18H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWQLXPQZKZUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6428294.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6428308.png)


![1-[(4-chlorophenyl)methyl]-3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea](/img/structure/B6428319.png)
![3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea](/img/structure/B6428320.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-cyclopentylurea](/img/structure/B6428336.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea](/img/structure/B6428338.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6428351.png)
![2,6-difluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide](/img/structure/B6428357.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6428364.png)
![3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6428376.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B6428381.png)